molecular formula C11H10N2O2 B15216871 {2-[(Pyridazin-3-yl)oxy]phenyl}methanol CAS No. 65271-83-2

{2-[(Pyridazin-3-yl)oxy]phenyl}methanol

Cat. No.: B15216871
CAS No.: 65271-83-2
M. Wt: 202.21 g/mol
InChI Key: VWXBBQLBQWIPLK-UHFFFAOYSA-N
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Description

(2-(Pyridazin-3-yloxy)phenyl)methanol: is an organic compound that features a pyridazine ring attached to a phenyl group through an oxygen atom, with a methanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridazin-3-yloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzaldehyde with pyridazine derivatives under specific conditions. One common method includes:

    Starting Materials: 2-hydroxybenzaldehyde and pyridazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for (2-(Pyridazin-3-yloxy)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridazin-3-yloxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of (2-(Pyridazin-3-yloxy)phenyl)aldehyde or (2-(Pyridazin-3-yloxy)phenyl)carboxylic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of (2-(Pyridazin-3-yloxy)phenyl)methanol.

Scientific Research Applications

(2-(Pyridazin-3-yloxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2-(Pyridazin-3-yloxy)phenyl)methanol exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    (2-(Pyridazin-3-yloxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (2-(Pyridazin-3-yloxy)phenyl)amine: Contains an amine group instead of methanol.

    (2-(Pyridazin-3-yloxy)phenyl)acetic acid: Features an acetic acid group instead of methanol.

Uniqueness

(2-(Pyridazin-3-yloxy)phenyl)methanol is unique due to its specific combination of a pyridazine ring and a methanol group attached to a phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

65271-83-2

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(2-pyridazin-3-yloxyphenyl)methanol

InChI

InChI=1S/C11H10N2O2/c14-8-9-4-1-2-5-10(9)15-11-6-3-7-12-13-11/h1-7,14H,8H2

InChI Key

VWXBBQLBQWIPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=NN=CC=C2

Origin of Product

United States

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